molecular formula C12H8IN3O2S B1400442 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine CAS No. 1196662-07-3

5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

Cat. No. B1400442
M. Wt: 385.18 g/mol
InChI Key: AHDBGGPTLJKPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine” is a chemical compound with the molecular formula C12H8IN3O2S . It has a molecular weight of 385.18 . The compound is solid in physical form and is stored in a refrigerator .


Molecular Structure Analysis

The InChI code for “5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine” is 1S/C12H8IN3O2S/c13-11-7-16(12-10(11)6-14-8-15-12)19(17,18)9-4-2-1-3-5-9/h1-8H .


Chemical Reactions Analysis

The iodination of pyrimidines, including “5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine”, is a widely used synthetic method to create C-I bonds in aromatic iodides . In the case of electron-deficient arenes and heterocycles, they can be iodinated through the combination of molecular iodine (I2) and electrophilic iodinating reagents .


Physical And Chemical Properties Analysis

“5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine” is a solid compound with a molecular weight of 385.18 .

Scientific Research Applications

Antifolate Synthesis and Antitumor Activity

5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine serves as a key intermediate in the synthesis of antifolates, which are potent dihydrofolate reductase (DHFR) inhibitors and have applications as antitumor agents. The classical and nonclassical analogues synthesized from this compound have shown significant inhibition of human DHFR and demonstrated considerable effectiveness against tumor cells in culture, making them potential candidates for cancer treatment (Gangjee et al., 2007).

Development of Purine Analogs

The compound is also instrumental in the synthesis of tricyclic pyrrolopyrimidine analogs of mutagenic purines, such as N6-hydroxyadenine. These analogs, due to their structure, are expected to improve base-pairing characteristics when present in DNA, which can have significant implications in genetic research and therapeutic applications (Williams, Yakovlev, & Brown, 1997).

Dihydrofolate Reductase Inhibition

Further research shows the application of 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine derivatives as DHFR inhibitors. They exhibit potency against pathogens like Toxoplasma gondii and Mycobacterium avium, which cause infections in immunocompromised patients (Gangjee, Jain, & Queener, 2005).

Chemoselective Synthesis

The compound is also used in chemoselective synthesis processes. For example, it forms the basis for the development of various pyrrolo[2,3-d]pyrimidines with diverse aryl groups, which are synthesized using selective cross-coupling reactions. Such processes are crucial in medicinal chemistry for creating compounds with specific desired properties (Krömer et al., 2014).

Antimicrobial Activity

Compounds derived from 5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine have been studied for their antimicrobial properties. Certain synthesized tricyclic compounds show significant anti-bacterial and anti-fungal activities, indicating potential uses in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).

Safety And Hazards

The safety information for “5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine” includes several hazard statements such as H302, H315, H319, H320, H335 . The compound is labeled with the GHS07 pictogram and has the signal word "Warning" .

Future Directions

Pyridopyrimidines, including “5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine”, offer a great practical potential in the search for new biologically active compounds . They exhibit a broad spectrum of biological activity and are the subject of ongoing research .

properties

IUPAC Name

7-(benzenesulfonyl)-5-iodopyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN3O2S/c13-11-7-16(12-10(11)6-14-8-15-12)19(17,18)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDBGGPTLJKPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CN=CN=C32)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

Synthesis routes and methods

Procedure details

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine (39, 0.569 g, 2.32 mmol) was added to 10.0 mL of N,N-dimethylformamide in a round bottom flask. Sodium hydride (0.102 g, 2.55 mmol) was added and the reaction stirred at room temperature for 10 minutes, then benzenesulfonyl chloride (40, 326 μL, 2.55 mmol) was added. The reaction was stirred at room temperature overnight, then poured into aqueous saturated sodium bicarbonate and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered and the filtrate adsorbed onto silica. The desired compound was isolated by silica gel column chromatography, eluting with 0.5-6% methanol in dichloromethane. Appropriate fractions were combined and concentrated under vacuum. Toluene was added to the residue, then concentrated under vacuum and the resulting solid was washed with hexane and collected by fitration to provide the desired compound (41, 439 mg). 1H NMR consistent with the compound structure.
Quantity
0.569 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.102 g
Type
reactant
Reaction Step Two
Quantity
326 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.